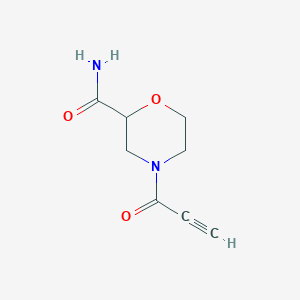
N-((2-(dimethylamino)pyrimidin-4-yl)methyl)cinnamamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-((2-(dimethylamino)pyrimidin-4-yl)methyl)cinnamamide” is a chemical compound that likely contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. Pyrimidine derivatives are found in many biologically active compounds, including several medications .
Molecular Structure Analysis
The molecular structure of “N-((2-(dimethylamino)pyrimidin-4-yl)methyl)cinnamamide” would likely include a pyrimidine ring attached to a cinnamamide group. The exact structure would depend on the positions of these groups and any additional functional groups .Chemical Reactions Analysis
The chemical reactions involving “N-((2-(dimethylamino)pyrimidin-4-yl)methyl)cinnamamide” would depend on its exact molecular structure. Pyrimidine derivatives can participate in a variety of chemical reactions, including substitutions and ring-opening reactions .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Pyrimidine derivatives, including N-((2-(dimethylamino)pyrimidin-4-yl)methyl)cinnamamide, have been investigated for their potential as anticancer agents. These compounds can modulate various cellular processes, making them promising candidates for cancer therapy. Researchers have explored their effects on specific cancer types, such as leukemia, breast cancer, and lung cancer .
Antimicrobial Properties
Pyrimidine-based compounds have demonstrated antimicrobial activity against bacteria, fungi, and parasites. N-((2-(dimethylamino)pyrimidin-4-yl)methyl)cinnamamide may contribute to inhibiting microbial growth and could be explored further as an antimicrobial agent .
Anti-Inflammatory and Analgesic Effects
Studies suggest that pyrimidine derivatives possess anti-inflammatory and analgesic properties. These compounds may modulate inflammatory pathways and provide pain relief. N-((2-(dimethylamino)pyrimidin-4-yl)methyl)cinnamamide could be investigated for its potential in managing inflammatory conditions .
Antihypertensive Activity
Certain pyrimidine-based molecules exhibit antihypertensive effects by targeting specific receptors or enzymes involved in blood pressure regulation. N-((2-(dimethylamino)pyrimidin-4-yl)methyl)cinnamamide might be relevant in this context .
DNA Topoisomerase II Inhibition
Pyrimidine derivatives have been studied as inhibitors of DNA topoisomerase II, an enzyme crucial for DNA replication and repair. N-((2-(dimethylamino)pyrimidin-4-yl)methyl)cinnamamide could potentially interfere with this process, making it relevant for cancer treatment .
Cardiovascular Agents
Researchers have explored pyrimidine-based compounds as cardiovascular agents, including anticoagulants, antiulcer agents, and coronary heart disease therapeutics. N-((2-(dimethylamino)pyrimidin-4-yl)methyl)cinnamamide may contribute to this field .
These applications highlight the versatility and potential of N-((2-(dimethylamino)pyrimidin-4-yl)methyl)cinnamamide in various therapeutic contexts. Further research and clinical studies are necessary to fully understand its mechanisms of action and optimize its clinical utility . If you need more information or have additional questions, feel free to ask! 😊
Wirkmechanismus
Eigenschaften
IUPAC Name |
(E)-N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c1-20(2)16-17-11-10-14(19-16)12-18-15(21)9-8-13-6-4-3-5-7-13/h3-11H,12H2,1-2H3,(H,18,21)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAONRBPXPOHOCD-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=N1)CNC(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=NC=CC(=N1)CNC(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-(dimethylamino)pyrimidin-4-yl)methyl)cinnamamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

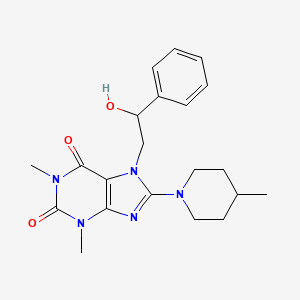
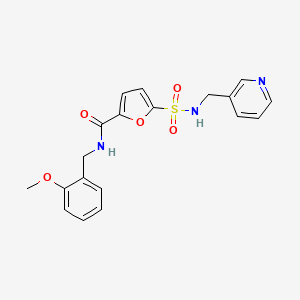
![(Z)-3-(3-methoxypropyl)-5-((2-((2-morpholinoethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2650057.png)
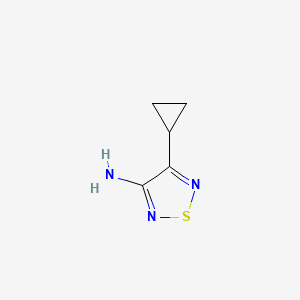

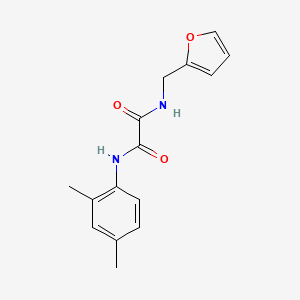
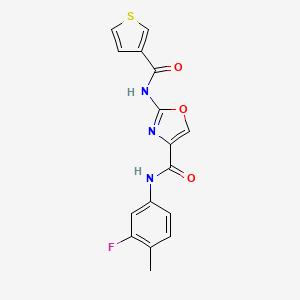
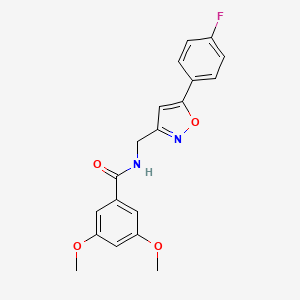
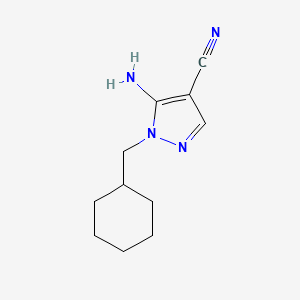
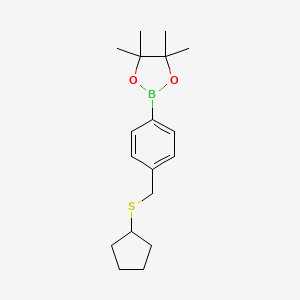
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-ethylbutanamide](/img/structure/B2650072.png)
![N-(3,4-dimethoxyphenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2650073.png)

